molecular formula C3H3ClN2O3S B2406343 (1,2,4-Oxadiazol-3-yl)methanesulfonyl chloride CAS No. 1596005-08-1

(1,2,4-Oxadiazol-3-yl)methanesulfonyl chloride

Cat. No.: B2406343
CAS No.: 1596005-08-1
M. Wt: 182.58
InChI Key: UQMWJCLGJLJSGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,2,4-Oxadiazol-3-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C3H3ClN2O3S It is a derivative of oxadiazole, a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2,4-oxadiazol-3-yl)methanesulfonyl chloride typically involves the reaction of an appropriate oxadiazole derivative with methanesulfonyl chloride. One common method includes the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation to form the oxadiazole ring . The reaction is usually carried out in a suitable solvent, such as tetrahydrofuran (THF), at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions: (1,2,4-Oxadiazol-3-yl)methanesulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.

    Oxidation and Reduction Reactions: The oxadiazole ring can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Solvents: Common solvents include dichloromethane (DCM), THF, and acetonitrile.

    Catalysts: Catalysts such as triethylamine (TEA) or pyridine may be used to facilitate the reactions.

Major Products:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

Scientific Research Applications

(1,2,4-Oxadiazol-3-yl)methanesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1,2,4-oxadiazol-3-yl)methanesulfonyl chloride depends on its application. In medicinal chemistry, derivatives of this compound may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids . The exact pathways and targets can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Uniqueness: (1,2,4-Oxadiazol-3-yl)methanesulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to form stable sulfonamide and sulfonate ester derivatives makes it valuable in synthetic chemistry.

Properties

IUPAC Name

1,2,4-oxadiazol-3-ylmethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2O3S/c4-10(7,8)1-3-5-2-9-6-3/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMWJCLGJLJSGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NO1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1596005-08-1
Record name (1,2,4-oxadiazol-3-yl)methanesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.